10-Methoxycamptothecin

Vue d'ensemble

Description

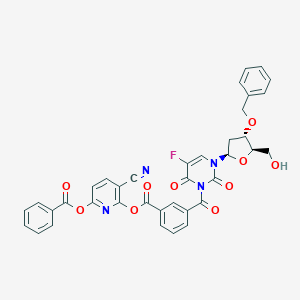

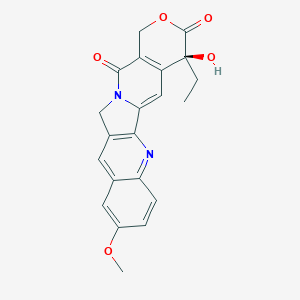

10-Methoxycamptothecin is a natural bioactive derivative of camptothecin (CPT) isolated from Camptotheca acuminata. It has been confirmed to possess high anti-cancer properties and has higher cytotoxicity than 10-hydroxycamptothecin .

Synthesis Analysis

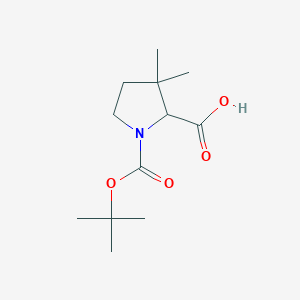

10-Methoxycamptothecin is synthesized from 10-hydroxycamptothecin via an O-methyltransferase (Ca10OMT) enzyme . This enzyme is a member of the Diverse subclade of class II OMTs .Molecular Structure Analysis

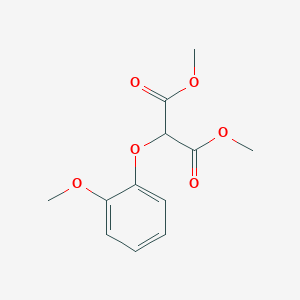

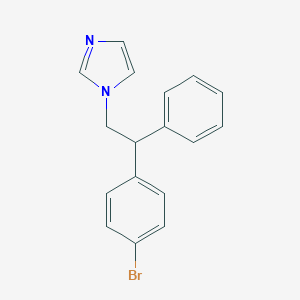

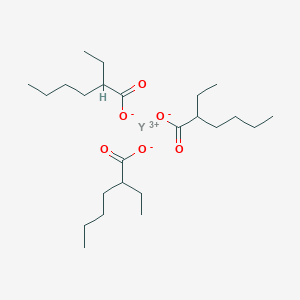

The molecular structure of 10-Methoxycamptothecin is similar to that of camptothecin, a planar pentacyclic ring system, constituting a pyrrolo (3, 4-β)-quinoline group along with α-hydroxy lactone .Physical And Chemical Properties Analysis

10-Methoxycamptothecin has a molecular weight of 378.38 and a formula of C21H18N2O5 . It appears as a solid, white to yellow in color .Applications De Recherche Scientifique

Anticancer Properties

MCPT, a natural bioactive derivative of camptothecin (CPT), has been shown to exhibit significant anticancer properties . It was isolated from Camptotheca acuminata .

Metabolite Profiling

A study utilized Acquity ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS) to qualitatively investigate the metabolite profile of MCPT in rats . A total of 14 metabolites were detected and tentatively identified in rat urine; and 5 in bile, 7 in feces, 2 in plasma .

Production in Hairy Roots

The hairy roots of Camptotheca acuminata produce and secrete CPT as well as the more potent and less toxic natural derivative, 10-hydroxycamptothecin (HCPT) , into the medium .

Antiviral Properties

Camptothecin (CPT), from which MCPT is derived, has shown activity against retroviruses .

Parasite Treatment

Mécanisme D'action

Target of Action

10-Methoxycamptothecin (MCPT) is a natural bioactive derivative of camptothecin (CPT) isolated from Camptotheca acuminata . The primary target of MCPT is topoisomerase-I (top-I) , an enzyme that relieves the torsional stresses of supercoiled DNA .

Mode of Action

MCPT interacts with top-I and DNA, forming a ternary complex . This interaction stabilizes the covalent binding of top-I to its DNA substrates . The formation of these complexes leads to the creation of reversible, single-strand nicks, producing potentially lethal double-strand DNA breaks . This process ultimately results in apoptosis , or programmed cell death .

Biochemical Pathways

The primary biochemical pathway affected by MCPT involves the inhibition of top-I . This inhibition disrupts the normal function of top-I in DNA replication, leading to DNA damage and apoptosis . The exact downstream effects of this pathway are complex and can vary depending on the specific cellular context.

Result of Action

The primary result of MCPT’s action is the induction of apoptosis in cancer cells . By causing DNA damage through its interaction with top-I, MCPT triggers programmed cell death, thereby exhibiting its anticancer properties .

Safety and Hazards

Orientations Futures

The future directions of 10-Methoxycamptothecin research could involve biotechnological approaches for its production from plants like Nothapodytes nimmoniana, Ophiorrhiza species, and Camptotheca acuminata . This could include in vitro propagation of these plants and genetic diversity and transgenic research .

Propriétés

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-7-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c1-3-21(26)15-8-17-18-12(6-11-7-13(27-2)4-5-16(11)22-18)9-23(17)19(24)14(15)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFJSYOEEYWQMR-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941445 | |

| Record name | 4-Ethyl-4-hydroxy-9-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Methoxycamptothecin | |

CAS RN |

19685-10-0 | |

| Record name | 10-Methoxycamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019685100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Methoxycamptothecin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-4-hydroxy-9-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.